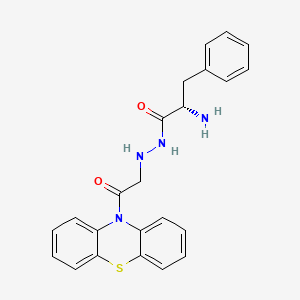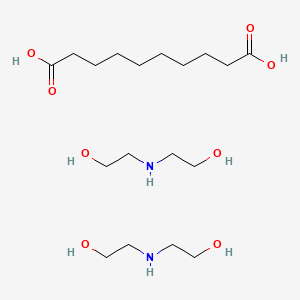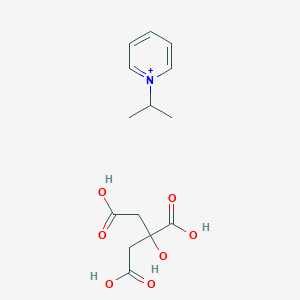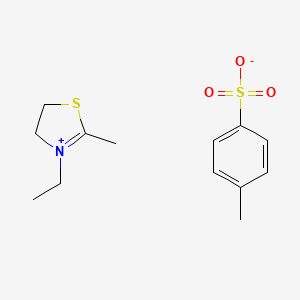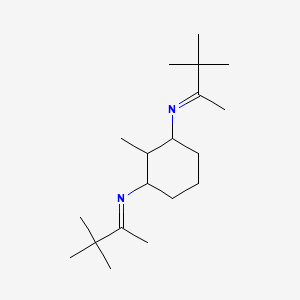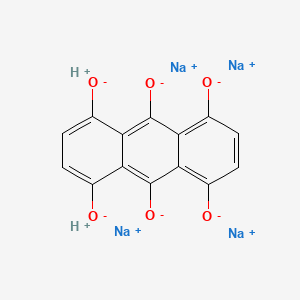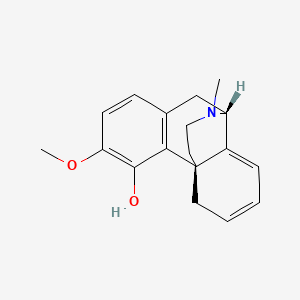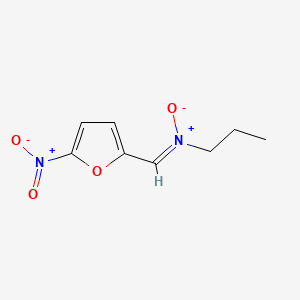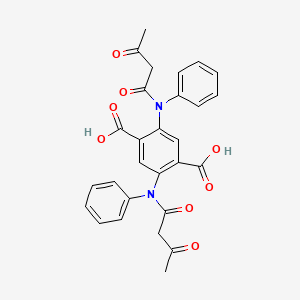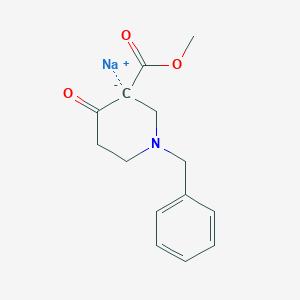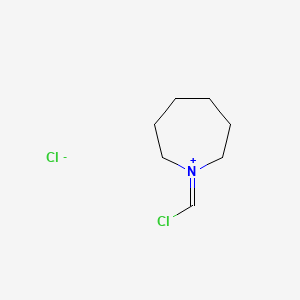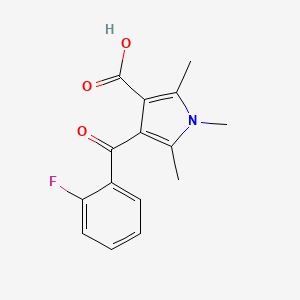
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1H-pyrrole-3-carboxylique, 4-(2-fluorobenzoyl)-1,2,5-triméthyl- est un composé organique aromatique hétérocyclique. Il est caractérisé par un cycle pyrrole substitué par un groupe acide carboxylique en position 3, un groupe 2-fluorobenzoyle en position 4 et trois groupes méthyle en positions 1, 2 et 5.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 1H-pyrrole-3-carboxylique, 4-(2-fluorobenzoyl)-1,2,5-triméthyl- peut être réalisée selon plusieurs voies de synthèse. Une méthode courante implique la réaction du 2-(2-fluorobenzoyl) malononitrile avec un précurseur de pyrrole approprié dans des conditions spécifiques. La réaction nécessite généralement un catalyseur métallique, tel que le nickel de Raney, et l’acide acétique glacial comme solvant. Le processus implique plusieurs étapes, notamment des réactions de réduction et des étapes de purification pour obtenir le produit final avec un rendement et une pureté élevés .
Méthodes de production industrielle
Pour la production à l’échelle industrielle, la synthèse peut être optimisée afin de réduire la production de déchets et d’améliorer la rentabilité. L’utilisation d’une méthode de synthèse monotope, qui évite la séparation des intermédiaires, est avantageuse. Cette méthode non seulement simplifie le processus, mais améliore également le rendement global et la pureté du produit .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 1H-pyrrole-3-carboxylique, 4-(2-fluorobenzoyl)-1,2,5-triméthyl- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de pyrrole correspondants.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels liés au cycle pyrrole.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à différentes positions sur le cycle pyrrole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d’alkyle et les nucléophiles sont utilisés dans diverses conditions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de l’acide pyrrole-3-carboxylique, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels sur le cycle pyrrole.
Applications De Recherche Scientifique
L’acide 1H-pyrrole-3-carboxylique, 4-(2-fluorobenzoyl)-1,2,5-triméthyl- a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme intermédiaire pharmaceutique.
Industrie : Il est utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements
Mécanisme D'action
Le mécanisme d’action de l’acide 1H-pyrrole-3-carboxylique, 4-(2-fluorobenzoyl)-1,2,5-triméthyl- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l’application spécifique et de la structure des dérivés étudiés. Par exemple, en chimie médicinale, il peut inhiber ou activer certaines enzymes impliquées dans les voies pathologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés d’indole : Des composés comme l’acide indole-3-acétique et ses dérivés présentent des similitudes structurales avec les composés pyrrole et présentent des activités biologiques diverses.
Dérivés d’imidazole : Les composés contenant de l’imidazole, tels que le 1,3-diazole, possèdent également une structure cyclique à cinq chaînons et sont connus pour leur large éventail de propriétés chimiques et biologiques.
Unicité
L’acide 1H-pyrrole-3-carboxylique, 4-(2-fluorobenzoyl)-1,2,5-triméthyl- est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe 2-fluorobenzoyle et des trois groupes méthyle à des positions spécifiques sur le cycle pyrrole le différencie des autres composés similaires, ce qui peut conduire à une réactivité et des applications uniques.
Propriétés
Numéro CAS |
162152-10-5 |
|---|---|
Formule moléculaire |
C15H14FNO3 |
Poids moléculaire |
275.27 g/mol |
Nom IUPAC |
4-(2-fluorobenzoyl)-1,2,5-trimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H14FNO3/c1-8-12(13(15(19)20)9(2)17(8)3)14(18)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,19,20) |
Clé InChI |
NLADLDNVBRFAIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N1C)C)C(=O)O)C(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


